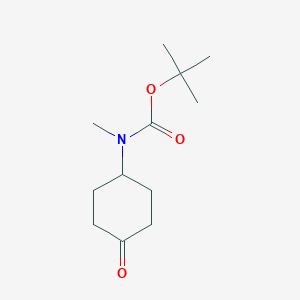

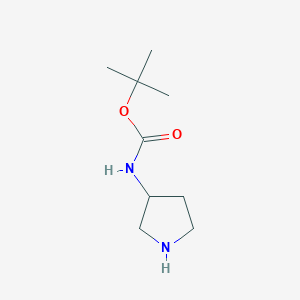

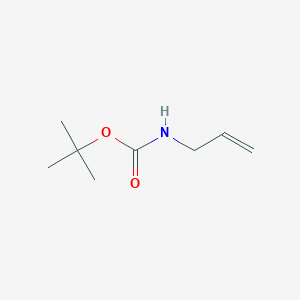

![molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3](/img/structure/B153574.png)

Thieno[3,2-b]pyridine

Overview

Description

Thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thiophene family. It has a five-membered ring structure with two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Synthesis and Building Block Potential : A study by Lucas et al. (2015) highlighted the successful regioselective bromination of thieno[2,3-b]pyridine, leading to the creation of 4-bromothieno[2,3-b]pyridine. This compound serves as a valuable building block in drug discovery research due to its selectivity and high yields in cross-coupling reactions (Lucas et al., 2015).

Anti-Proliferative Properties : Research by Haverkate et al. (2021) explored the anti-proliferative activities of thieno[2,3-b]pyridines against various human cancer cell lines. The study focused on enhancing the aqueous solubility of these compounds while retaining their potent anti-proliferative actions, leading to the discovery of a new lead structure with improved solubility and significant inhibitory effects on cancer cell growth (Haverkate et al., 2021).

Solubility Improvement for Clinical Applications : Zafar et al. (2018) investigated strategies to enhance the aqueous solubility of thieno[2,3-b]pyridine derivatives for their clinical application as antiproliferatives. They experimented with substituting the sulfur atom with nitrogen and using polymer matrices for water solubilization, achieving increased water solubility and potency against cancer cells (Zafar et al., 2018).

Photophysical Properties for Antitumor Applications : Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives in different solvents and their incorporation in lipid membranes. These compounds, previously evaluated as potential antitumor compounds, exhibited significant fluorescence and solvatochromic behavior, indicating their potential in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Chemical and Pharmacological Interests : A comprehensive review by Jian (2008) discussed the significance of thieno[2,3-b]pyridine derivatives in both chemical and pharmacological fields. The paper elaborates on various synthetic routes and applications, highlighting their roles in medicines, dyes, and as herbicides, fungicides, and pesticides (Jian, 2008).

Improved Anti-Proliferative Activity through Structural Modification : Another study by Haverkate et al. (2022) focused on synthesizing novel thieno[2,3-b]pyridines with bulky, easily cleavable ester and carbonate groups. These modifications aimed to disrupt crystal packing and resulted in compounds with increased activity against cancer cells (Haverkate et al., 2022).

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have shown a wide range of pharmacological and biological utility . They have been reported as inhibitors of Pim-1 kinase and multidrug resistance modulators . These targets play crucial roles in cellular processes such as cell growth and survival, making them important in the context of diseases like cancer .

Mode of Action

The mode of action of this compound is believed to involve the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme . This enzyme plays a key role in intracellular signal transduction, and its inhibition can lead to changes in cellular processes, potentially contributing to the compound’s observed pharmacological effects .

Biochemical Pathways

These pathways are involved in a variety of cellular processes, including cell growth and differentiation, and their disruption could lead to the downstream effects observed with this compound treatment .

Pharmacokinetics

Structure-activity relationship (sar) studies have shown that modifications to the this compound core can improve its potency, suggesting that these alterations may also influence its adme properties .

Result of Action

This compound derivatives have demonstrated a range of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and its impact on associated biochemical pathways .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Thieno[3,2-b]pyridine derivatives have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme . The most potent derivative for TDP1 was 9d, giving an excellent IC 50 at 0.5 ± 0.1 μM . This suggests that this compound interacts with enzymes like TDP1 and potentially inhibits their activity.

Cellular Effects

Given its reported activities as an inhibitor of Pim-1 kinase , it may impact cell signaling pathways and gene expression.

Molecular Mechanism

Its inhibitory effect on TDP1 suggests that it may bind to this enzyme and inhibit its activity

properties

IUPAC Name |

thieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCNCCRPKTRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480597 | |

| Record name | thieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-67-3 | |

| Record name | Thieno[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | thieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

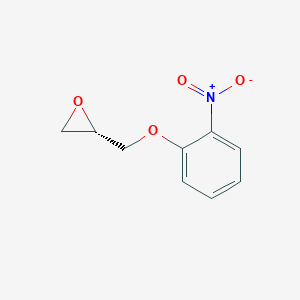

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)